5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates in the presence of a catalytic amount of morpholine . The reaction is carried out in propan-2-ol, and the structure of the synthesized pyrans is confirmed by X-ray structural data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyano-4-(fur-2-yl)-1,4-dihydropyridin-3-yl)carboxamido)benzoic Acids Ethyl Esters
- 2-Cyano-4-methylbiphenyl
Uniqueness
5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-N-PHENYL-6-THIOXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-18(20(25)24-15-6-4-3-5-7-15)19(17(12-22)21(27)23-13)14-8-10-16(26-2)11-9-14/h3-11H,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
NUWSOOFUBUJHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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